1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Antiparasitic drug discovery Trichomonas vaginalis Structure-activity relationship

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole (CAS 898641-55-9) is a synthetic 5-nitroimidazole derivative bearing a 2-methoxy-4,5-dimethylbenzenesulfonyl group at the N1 position. This substitution pattern distinguishes it within the broader nitroimidazole class, which has historically yielded clinically important antiparasitic and antibacterial agents.

Molecular Formula C13H15N3O5S
Molecular Weight 325.34g/mol
CAS No. 898641-55-9
Cat. No. B345977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
CAS898641-55-9
Molecular FormulaC13H15N3O5S
Molecular Weight325.34g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC
InChIInChI=1S/C13H15N3O5S/c1-8-5-11(21-4)12(6-9(8)2)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3
InChIKeyOOJRYLKNKLVIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole (CAS 898641-55-9): Structural Identity and Pharmacophore Context for Procurement Decisions


1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole (CAS 898641-55-9) is a synthetic 5-nitroimidazole derivative bearing a 2-methoxy-4,5-dimethylbenzenesulfonyl group at the N1 position. This substitution pattern distinguishes it within the broader nitroimidazole class, which has historically yielded clinically important antiparasitic and antibacterial agents. Research on structurally related N-sulfonyl and arylsulfonylmethyl 5-nitroimidazoles has demonstrated that modification of the N1 substituent can significantly modulate antiparasitic potency, in vitro cytotoxicity, and mutagenicity relative to metronidazole, making this substitution position a key determinant for biological profile differentiation [1].

Why 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole Cannot Be Interchanged with Generic 5-Nitroimidazoles


Despite the shared 5-nitroimidazole core with drugs like metronidazole and tinidazole, N1-sulfonylated analogs such as 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole cannot be assumed to possess identical biological properties. Studies on close structural analogs demonstrate that the nature and substitution of the N1-arylsulfonyl group critically influence the balance between antiparasitic potency, host-cell cytotoxicity, and mutagenic potential [1]. Even minor changes in the aryl ring substitution pattern—such as the presence, position, and number of methoxy and methyl groups—have been shown to alter in vitro selectivity indexes against Trichomonas vaginalis and mutagenicity in the Ames assay compared to metronidazole, underscoring the need for compound-specific evaluation when selecting research candidates [1].

Quantitative Differentiation Evidence for 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole Against Analog Candidates


Antitrichomonas Potency Advantage of N1-Arylsulfonyl 5-Nitroimidazoles Over Metronidazole: Class-Level Precedent

In a series of 20 N1-arylsulfonylmethyl 5-nitroimidazoles, all compounds exhibited IC50 values against Trichomonas vaginalis below that of metronidazole, demonstrating that arylsulfonyl modification at the N1 position consistently improves anti-trichomonal potency within this chemotype [1]. Although the exact compound is an N1-sulfonyl rather than an N1-sulfonylmethyl analog, the shared pharmacophore element supports the expectation of enhanced potency relative to metronidazole. However, direct comparative data for 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole against metronidazole are not available in the current literature.

Antiparasitic drug discovery Trichomonas vaginalis Structure-activity relationship

Selectivity Index Differentiation: Arylsulfonylmethyl 5-Nitroimidazoles Versus Metronidazole

Eleven out of twenty arylsulfonylmethyl 5-nitroimidazole derivatives demonstrated a selectivity index (SI = CC50 human monocytes / IC50 T. vaginalis) exceeding that of metronidazole in the same study, indicating that N1-arylsulfonyl modification can uncouple antiparasitic activity from host cell cytotoxicity more effectively than the reference drug [1]. Direct SI data for 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole are not reported, but the structural basis for improved selectivity within this scaffold class provides a rationale for its evaluation in selectivity profiling panels.

Selectivity index Cytotoxicity Antitrichomonas

Mutagenicity Attenuation by 2-Methyl Substitution in N1-Substituted 5-Nitroimidazoles

Within the arylsulfonylmethyl 5-nitroimidazole series, derivatives bearing an additional methyl group at the 2-position of the imidazole ring showed lower mutagenicity than metronidazole in the Salmonella mutagenicity assay, while three compounds combined low mutagenicity with efficient antitrichomonas activity [1]. Since 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole possesses the 2-methyl substituent, it is structurally aligned with the low-mutagenicity sub-group identified in this SAR study, though its own Ames data have not been published.

Mutagenicity Ames test Genotoxicity

Differentiation from the Closest Structural Analog: 1-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole (CAS 898641-68-4)

The closest commercially cataloged analog is 1-((4-methoxy-3-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole (CAS 898641-68-4), which differs solely in the aryl substitution pattern (4-methoxy-3-methylphenyl versus 2-methoxy-4,5-dimethylphenyl). The target compound contains two methyl groups on the phenyl ring (4,5-dimethyl) and a 2-methoxy substituent, whereas the analog has a single methyl group (3-methyl) and a 4-methoxy substituent . This difference in steric bulk and electronic distribution around the sulfonyl aryl ring may influence target binding, metabolic stability, and physicochemical properties. No published head-to-head biological comparison between these two specific compounds is available.

Regioisomer comparison Structure-property relationship Sulfonylation pattern

Recommended Procurement Scenarios for 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole Based on Quantitative Evidence


Antiparasitic Hit-Finding Libraries Targeting Trichomonas vaginalis

Given the class-level evidence that N1-arylsulfonyl-modified 5-nitroimidazoles exhibit sub-metronidazole IC50 values against T. vaginalis, this compound is a warranted inclusion in focused screening libraries for trichomoniasis drug discovery. Its structural divergence from the clinical gold standard metronidazole provides an opportunity to identify hits with potentially superior selectivity indexes and reduced cross-resistance [1].

Mutagenicity-Sparing Nitroimidazole SAR Expansion

The 2-methyl substituent on the imidazole ring has been associated with attenuated mutagenicity in related arylsulfonylmethyl series. Researchers aiming to decouple antiparasitic efficacy from genotoxicity should consider this compound as a scaffold representative for evaluating the generalizability of the low-mutagenicity pharmacophore across N1-sulfonyl chemotypes [1].

Regioisomeric Comparator Studies in Sulfonyl Nitroimidazole Series

This compound serves as a key structural comparator to the 4-methoxy-3-methylphenyl analog (CAS 898641-68-4) in systematic SAR campaigns. The presence of an additional methyl group and altered methoxy positioning enables the assessment of how aryl ring substitution patterns influence potency, solubility, metabolic stability, and off-target profiles within a matched molecular pair analysis [1].

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